molecular formula C7H10Cl2N2O2 B6241471 6-(aminomethyl)pyridine-3-carboxylic acid dihydrochloride CAS No. 1988083-25-5

6-(aminomethyl)pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B6241471
CAS No.: 1988083-25-5
M. Wt: 225.1
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Description

6-(aminomethyl)pyridine-3-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an aminomethyl group at the 6-position and a carboxylic acid group at the 3-position of the pyridine ring, with the compound being in its dihydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)pyridine-3-carboxylic acid dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid as the starting material.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial reactors to ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)pyridine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(aminomethyl)pyridine-3-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.

    6-(aminomethyl)pyridine: Lacks the carboxylic acid group, affecting its solubility and reactivity.

    6-(aminomethyl)pyridine-2-carboxylic acid: Similar structure but different positional isomer, leading to different chemical properties.

Uniqueness

6-(aminomethyl)pyridine-3-carboxylic acid dihydrochloride is unique due to the presence of both the aminomethyl and carboxylic acid groups, which provide a balance of reactivity and solubility, making it a valuable compound for various applications.

Properties

CAS No.

1988083-25-5

Molecular Formula

C7H10Cl2N2O2

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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